2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol
Overview
Description
The compound “2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol” is a complex organic molecule that contains several functional groups, including a phenol group, an imidazole ring, a pyridine ring, and a phenyl ring. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple aromatic rings (phenyl, pyridine, and imidazole) suggests that the compound may have significant resonance stabilization. The chlorine atom and the phenol group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the phenol group might be susceptible to reactions involving the hydroxyl (-OH) group, such as esterification or ether formation. The imidazole and pyridine rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenol group could make the compound somewhat polar, which would affect its solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Luminescent Properties and Magnetic Studies
A series of ZnII and CoII complexes based on a similar compound, 2-(imidazo[1,5-a]pyridin-3-yl)phenol, have been synthesized and investigated for their luminescent and magnetic properties. These complexes exhibit strong emissions in the solid state at room temperature and demonstrate weak antiferromagnetic and ferromagnetic interactions, highlighting their potential in the development of new luminescent materials and magnetic studies (Gao et al., 2014).
Catalytic Activity in Heck Reaction
Homoleptic complexes of divalent metals with N,O-bidentate imidazo[1,5-a]pyridine ligands have shown good catalytic activity in the Heck reaction, an important chemical reaction used in the synthesis of fine chemicals. This research underscores the utility of these compounds in catalysis, particularly in facilitating carbon-carbon bond formation (Ardizzoia et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives has highlighted their potential as low-cost emitters with large Stokes' shifts, suitable for use in OLEDs. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields, making them viable candidates for the development of luminescent materials in OLED technology (Volpi et al., 2017).
Fluorescence Enhancement and Metal Detection
The fluorescent behavior of 2-(3,4,5,6-tetrafluoro-2-hydroxyphenyl)imidazo[1,2-a]pyridine has been studied in the presence of metal perchlorates, revealing significant fluorescence enhancement. This property can be harnessed for the development of new fluorescent probes for metal ion detection (Tanaka et al., 2007).
Synthesis and Emissive Properties
The synthesis and investigation of a new class of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols have demonstrated their use as large Stokes shift organic dyes, offering potential applications in dye-sensitized solar cells, organic lasers, and bioimaging due to their high quantum yields and large Stokes shifts (Marchesi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJLXRNWMLWVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433252 | |
Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol | |
CAS RN |
303727-31-3 | |
Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.